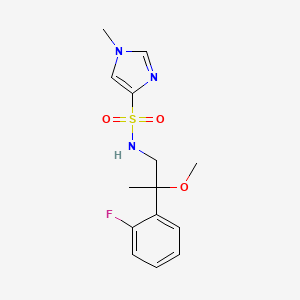

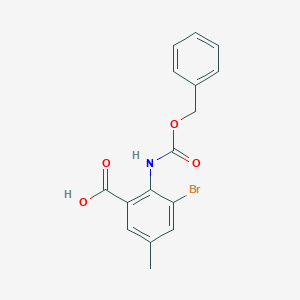

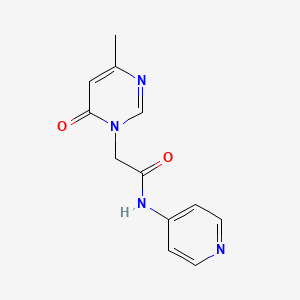

1-(Thiophen-2-yl)-3-(2-(thiophen-3-yl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(Thiophen-2-yl)-3-(2-(thiophen-3-yl)ethyl)urea” is a urea derivative with thiophene rings attached to it. Urea derivatives are often used in medicinal chemistry due to their biological activity . Thiophene is a five-membered aromatic ring with a sulfur atom, and thiophene derivatives are known to exhibit various biological activities .

Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield amines and isocyanic acid. The thiophene rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the thiophene rings. In general, urea derivatives are solid at room temperature and are highly polar due to the presence of the urea group .科学的研究の応用

Synthesis and Characterization of Novel Derivatives

Researchers have synthesized novel pyridine and naphthyridine derivatives by catalyzing reactions involving furan- or thiophen-2-yl compounds. These compounds were then further reacted to afford pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives, showcasing the versatility of thiophene-containing compounds in synthesizing complex heterocyclic structures with potential applications in medicinal chemistry and materials science (Abdelrazek et al., 2010).

Photoluminescent Properties and Frameworks

Lanthanide-thiophene-2,5-dicarboxylate frameworks have been developed, displaying helical structures and photoluminescent properties. These materials could have applications in sensing, light-emitting devices, and as catalysts, highlighting the functional versatility of thiophene derivatives in coordination chemistry and materials science (Zhan et al., 2012).

Advanced Synthesis Techniques

Directed lithiation techniques have been applied to N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and similar compounds, enabling precise functionalization and leading to high yields of substituted products. This method demonstrates the importance of urea derivatives in synthetic organic chemistry, providing pathways for the development of new pharmaceuticals and materials (Smith et al., 2013).

Electrochemical and Electrochromic Properties

Donor-acceptor substituted thiophene dyes have been investigated for their nonlinear optical limiting, relevant to photonic and optoelectronic device applications. The study highlights the potential of thiophene derivatives in developing materials for optical sensors, light source stabilization, and human eye protection, underscoring the broad applicability of thiophene-based compounds in advanced technology sectors (Anandan et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-thiophen-2-yl-3-(2-thiophen-3-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c14-11(13-10-2-1-6-16-10)12-5-3-9-4-7-15-8-9/h1-2,4,6-8H,3,5H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIWZXLIZDCTPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-yl)-3-(2-(thiophen-3-yl)ethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2672548.png)

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2672555.png)

![1-(3-nitrophenyl)-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2672556.png)

![1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-4-carboxamide](/img/structure/B2672565.png)

![ethyl 2-(2-((5-((2-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2672570.png)